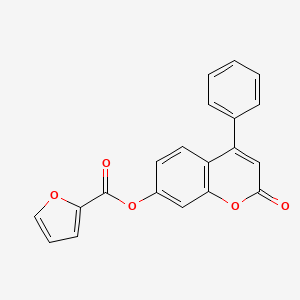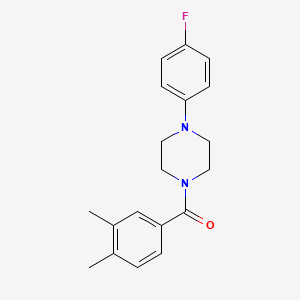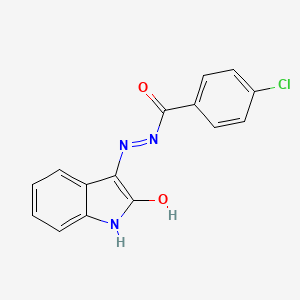
N-(2,6-diisopropylphenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(2,6-diisopropylphenyl)-4-methoxybenzamide and its derivatives often involves condensation reactions between amine and carboxylic acid derivatives. For example, Oladipo et al. (2021) describe the synthesis of a new Schiff base derived from the condensation of 4-methoxybenzaldehyde and 2,6-diisopropylaniline. This process involves single-crystal X-ray diffraction, NMR, FT-IR, and UV–vis spectroscopies to elucidate the compound's structure (Oladipo et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2,6-diisopropylphenyl)-4-methoxybenzamide has been studied extensively. For instance, Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide through single crystal X-ray diffraction and DFT calculations, highlighting the influence of intermolecular interactions on molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving N-(2,6-diisopropylphenyl)-4-methoxybenzamide derivatives can vary widely, from simple acylation reactions to complex cycloadditions. The Rh(III)-catalyzed reaction of N-methoxybenzamides, as discussed by Li et al. (2019), offers a rapid entry to complex molecular architectures from readily available starting materials, demonstrating the compound's versatility in synthetic chemistry (Li et al., 2019).
Physical Properties Analysis
Physical properties such as molar refraction, polarizability, and crystal polymorphism can provide insights into the compound's behavior in different states. Sawale et al. (2016) explored the molar refraction and polarizability of a related antiemetic drug, highlighting the impact of molecular structure on these physical properties (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties of N-(2,6-diisopropylphenyl)-4-methoxybenzamide derivatives, such as reactivity and bonding characteristics, can be significantly influenced by their molecular structure. For example, the work by Zhou et al. (2018) on cyclometalated complexes highlights the role of molecular geometry in determining reactivity and the potential for catalysis (Zhou et al., 2018).
科学的研究の応用
Rh(III)-Catalyzed Directed C-H Olefination
A study by Rakshit et al. (2011) highlighted an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides. This process, characterized by its mild, practical, selective, and high-yielding nature, utilizes the N-O bond as an internal oxidant. Changing the substituent of the directing/oxidizing group can selectively form valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).
Regioselective Ortho-Acetoxylation/Methoxylation
The work by Reddy et al. (2011) demonstrated a highly regioselective ortho-acetoxylation of N-(2-benzoylphenyl)benzamides through C–H activation, producing 2-acetoxybenzamides in good yields. Additionally, ortho-methoxylation was achieved using methanol under similar conditions (Reddy et al., 2011).
Antibacterial Synthesis and Characterization
Haydon et al. (2010) identified potent antistaphylococcal compounds with improved pharmaceutical properties through the exploration of structure−activity relationships of alkyl derivatives of 3-methoxybenzamide, a weak inhibitor of the bacterial cell division protein FtsZ (Haydon et al., 2010).
Inhibition of Cell Division in Bacillus subtilis
Ohashi et al. (1999) discussed how 3-Methoxybenzamide (3-MBA), known as an inhibitor of ADP-ribosyltransferase, disrupts cell division in Bacillus subtilis, causing filamentation and cell lysis. Genetic analysis indicated that the primary target of the drug involves the FtsZ function during vegetative growth and sporulation (Ohashi et al., 1999).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-13(2)17-7-6-8-18(14(3)4)19(17)21-20(22)15-9-11-16(23-5)12-10-15/h6-14H,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJANXYCHXOSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)

![1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone](/img/structure/B5520629.png)

![3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)
![N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520651.png)

![4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione](/img/structure/B5520659.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-furamide](/img/structure/B5520678.png)

![3,4,4-trimethyl-1-{4-[(pyridin-2-ylthio)methyl]benzoyl}pyrrolidin-3-ol](/img/structure/B5520687.png)

![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5520698.png)